Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13352788
InChI: InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7+
SMILES: C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl
Molecular Formula: C10H11ClN4O2
Molecular Weight: 254.67 g/mol

Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-

CAS No.:

Cat. No.: VC13352788

Molecular Formula: C10H11ClN4O2

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- -

Specification

Molecular Formula C10H11ClN4O2
Molecular Weight 254.67 g/mol
IUPAC Name 2-chloro-5-[[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine
Standard InChI InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7+
Standard InChI Key ALNDHUQPXHHNON-JXMROGBWSA-N
Isomeric SMILES C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl
SMILES C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl
Canonical SMILES C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine, adhering to IUPAC conventions. Common synonyms include:

  • 6-Chloro-PMNI

  • NTN 32692

  • WL 134263

  • (Z)-N-(1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)nitramide .

Molecular and Structural Data

The compound’s structural features include:

  • A chloropyridine ring substituted at the 5-position with a nitromethylene-imidazolidinyl group.

  • A Z-configuration at the nitromethylene double bond, critical for biological activity .

Table 1: Key Chemical Properties

PropertyValue
CAS No.101336-63-4
Molecular FormulaC₁₀H₁₁ClN₄O₂
Molecular Weight254.67 g/mol
DensityNot reported
Melting/Boiling PointsNot available

The absence of reported melting/boiling points in literature suggests challenges in isolating the pure compound due to its reactivity or hygroscopic nature .

Synthesis Methodologies

Multi-Step Synthesis

A traditional approach involves sequential reactions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali agents (e.g., NaOH). Starting from 2-chloro-5-(chloromethyl)pyridine, nucleophilic substitution with imidazolidine precursors yields the target compound. Key steps include:

  • Alkaline Hydrolysis: Generates reactive intermediates.

  • Nitromethylene Incorporation: Achieved via condensation with nitromethane derivatives.

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldEnvironmental Impact
Multi-StepPhase-transfer catalysts, NaOHModerateHigh (waste solvents)
One-PotEthylenediamine, ambient tempHighLow

One-Pot Synthesis

Recent advancements prioritize sustainability. Ethylenediamine acts as both solvent and catalyst, enabling a single-reaction vessel process. This method reduces solvent waste and energy consumption, achieving yields >85% under mild conditions.

Applications in Agrochemicals

Role in Neonicotinoid Production

The compound is a precursor to imidacloprid, a systemic insecticide targeting nicotinic acetylcholine receptors in pests. Its nitromethylene group enhances binding affinity to insect receptors compared to nitroimine analogues .

Biological Activity

  • Insecticidal Efficacy: Demonstrates high toxicity against sap-sucking insects (e.g., aphids, whiteflies) due to its non-ionizable nitromethylene group, which improves cuticular penetration .

  • Resistance Management: Used to develop cycloxaprid, a cis-configuration neonicotinoid effective against imidacloprid-resistant pests .

Environmental Degradation and Metabolites

Hydrolysis in Aquatic Systems

Studies using HPLC and UPLC-MS/MS reveal:

  • pH Stability: Stable in neutral water (pH 7) at 25°C, with a half-life >30 days.

  • Temperature Sensitivity: Hydrolysis accelerates at 50°C (half-life: 7 days), primarily via nucleophilic attack on the C=C bond .

Table 3: Hydrolysis Half-Lives Under Varied Conditions

TemperaturepHHalf-Life (Days)
25°C7>30
50°C77
25°C914

Soil Degradation Pathways

In aerobic soil, microbial action dominates, resulting in:

  • Dechlorination: Cleavage of the C-Cl bond to form 5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]pyridine.

  • Nitro Group Reduction: Produces amine derivatives detected via LC-MS .

SupplierLocationSpecialty
Jiangsu Aikang Biomedical R&D Co.ChinaHigh-purity intermediates
Alfa ChemistryUnited StatesCustom synthesis
Qingzhou Dafeng Import/Export Co.ChinaBulk agrochemicals

Chinese firms dominate production, reflecting the global agrochemical industry’s reliance on Asian manufacturing hubs .

Environmental and Regulatory Considerations

Ecotoxicology

Future Research Directions

  • Green Synthesis: Optimizing solvent-free or biocatalytic routes to minimize environmental footprint.

  • Metabolite Profiling: Expanded studies on long-term ecological impacts of degradation products.

  • Resistance Mitigation: Designing derivatives with altered substituents to combat pest resistance .

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